molecular formula C25H27NO6 B2861504 3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 946235-21-8

3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B2861504
CAS No.: 946235-21-8
M. Wt: 437.492
InChI Key: QORLBVBYILGDBV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazin derivative characterized by a fused chromene-oxazine core. The compound features a 3,4-dimethoxyphenyl substituent at position 3, a methyl group at position 4, and a tetrahydrofuran-2-ylmethyl moiety at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-15-18-7-9-20-19(13-26(14-31-20)12-17-5-4-10-30-17)24(18)32-25(27)23(15)16-6-8-21(28-2)22(11-16)29-3/h6-9,11,17H,4-5,10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLBVBYILGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4CCCO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one ()

  • Substituents :
    • Position 3: 4-Chlorophenyl (electron-withdrawing group).
    • Position 9: Thiophen-2-ylmethyl (aromatic heterocycle).
  • The thiophene substituent introduces sulfur-based interactions, contrasting with the tetrahydrofuran-derived moiety in the target compound .

3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one ()

  • Substituents :
    • Position 3: 3,4-Dimethoxyphenyl (same as target compound).
    • Position 9: 4-Hydroxypentyl (hydrophilic chain).

3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione ()

  • Structure: Pyrano-chromene dione core with trimethoxyphenyl and phenyl groups.
  • Key Differences: The absence of an oxazine ring reduces nitrogen-based interactions.

Functional Implications

  • Electron-Donating vs.
  • Hydrophilicity : The hydroxypentyl chain () increases polarity, whereas the tetrahydrofuran-methyl group (target compound) balances lipophilicity and stereochemical complexity .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., thiophene in ) may be synthesized more efficiently than those requiring stereoselective incorporation of tetrahydrofuran derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to improve yield and purity?

The compound’s synthesis typically involves multi-step protocols, including cyclization reactions to form the chromeno-oxazine core and subsequent functionalization. Key steps include:

  • Cyclization : Use precursors like dimethoxyphenyl derivatives and tetrahydrofuran-containing intermediates under reflux conditions (e.g., ethanol, 80°C) .
  • Functionalization : Introduce the tetrahydrofuran-methyl group via nucleophilic substitution or alkylation .
  • Optimization : Ultrasound-assisted synthesis can enhance reaction rates and yields (e.g., 72–95% purity) .
    Characterize intermediates via TLC/HPLC for real-time monitoring. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, dimethoxy protons appear as singlets (δ 3.8–4.0 ppm), while tetrahydrofuran protons show multiplet splitting .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) .
  • FT-IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹ for oxazinone) .
  • X-ray Crystallography : Resolve bond angles/planarity of the chromeno-oxazine core .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC. Chromeno-oxazines are typically stable at neutral pH but degrade under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?

  • Substituent Variation : Synthesize analogs with modified methoxy, methyl, or tetrahydrofuran groups. For example, replace dimethoxyphenyl with chlorophenyl to assess antimicrobial activity changes .
  • Assay Selection : Test analogs against target enzymes (e.g., COX-2, kinases) or pathogens (e.g., S. aureus, E. coli) using MIC assays or enzymatic inhibition kits .
  • Data Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. What methodologies are recommended to resolve contradictions in biological activity data across studies?

  • Protocol Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differing serum concentrations in cell cultures .
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., solvent effects) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA gyrase, estrogen receptors). Focus on hydrogen bonds between methoxy groups and active-site residues .
  • MD Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability. Analyze RMSD/RMSF plots to identify key interaction motifs .
  • QSAR Models : Train models on analog datasets to predict ADMET properties (e.g., bioavailability, toxicity) .

Q. What experimental strategies are effective for elucidating the mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : Treat cell lines (e.g., MCF-7, HeLa) and perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Kinase Profiling : Use kinase inhibitor beads (KIBs) or ATP-competitive assays to screen for kinase inhibition .
  • In Vivo Models : Translate findings to zebrafish or murine models, focusing on bioavailability (e.g., oral gavage, IV administration) and toxicity thresholds .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement inline FT-IR/NMR for real-time reaction monitoring during scale-up .
  • DoE Optimization : Apply factorial design to optimize solvent ratios, catalyst loading, and temperature. For example, reduce tetrahydrofuran-methyl group racemization by controlling reaction pH .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

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